2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-4-6-15(7-5-12)21-17(24)10-25-18-9-16(19-11-20-18)23-14(3)8-13(2)22-23/h4-9,11H,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQHBEFTFPZXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of a β-dicarbonyl compound with guanidine.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled together using a suitable linker, such as a thioether.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could occur at the carbonyl group in the acetamide moiety.
Substitution: The compound may undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could act as an enzyme inhibitor by binding to the active site of an enzyme, or it could interact with receptors or other proteins to modulate their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with its analogues:
Key Findings from Comparative Analysis
The para-tolyl group in the target compound allows for optimal π-π stacking interactions in hydrophobic environments, a feature less pronounced in Analog 1 .
Hydrogen Bonding and Solubility :
- Analog 2’s 4-hydroxypyrimidine and isoxazole substituents increase hydrogen bonding capacity, enhancing aqueous solubility (LogP = 1.8) compared to the target compound (LogP = 3.2) .
- The 3,5-dimethylpyrazole in the target compound contributes to moderate lipophilicity, balancing membrane permeability and solubility .
Electronic and Pharmacokinetic Profiles: Analog 3’s thiadiazole core introduces electron-withdrawing effects, which may alter binding to electron-rich biological targets compared to the pyrimidine-pyrazole system in the target compound .
Crystallographic and Supramolecular Behavior :
Biological Activity
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18N4OS
- Molecular Weight : 302.39 g/mol
The compound features a pyrazole and pyrimidine ring system, which are known to exhibit various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- A study by Bouabdallah et al. demonstrated that compounds similar to the target compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The most potent derivatives showed IC50 values ranging from 1.1 µM to 3.79 µM , indicating strong growth inhibition in these cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 2.18 |
| Target Compound | MCF7/NCI-H460 | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. For example:
- Research has shown that pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of the target compound has also been investigated:
- A study indicated that similar pyrazole-pyrimidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
Case Study: Anticancer Efficacy
In a recent clinical evaluation, a derivative of the target compound was tested for its efficacy against various cancer cell lines:
- Methodology : The compound was synthesized and subjected to cytotoxicity assays on multiple cancer cell lines.
- Results : The study found that the compound exhibited significant cytotoxicity with an IC50 value of 3.25 µM against HepG2 liver cancer cells.
- : These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Case Study: Anti-inflammatory Properties
A separate investigation assessed the anti-inflammatory effects of the compound using a murine model:
- Methodology : Mice were treated with the compound prior to inducing inflammation.
- Results : The treated group showed reduced levels of inflammatory markers compared to controls, indicating effective modulation of inflammatory responses.
- : This supports the potential therapeutic application of the compound in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
